molecular formula C17H26N2O2 B4902456 2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B4902456
M. Wt: 290.4 g/mol
InChI Key: WBONTEITOYVHLQ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide is an organic compound belonging to the class of acetamides This compound features an acetamide group attached to a 4-ethoxyphenyl ring and a piperidin-1-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with piperidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-21-16-8-6-15(7-9-16)14-17(20)18-10-13-19-11-4-3-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBONTEITOYVHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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